Technical Monograph: Prochlorperazine-D8 Dimaleate in Bioanalytical Applications
Technical Monograph: Prochlorperazine-D8 Dimaleate in Bioanalytical Applications
Executive Summary
Prochlorperazine-D8 Dimaleate is a stable isotope-labeled analog of the phenothiazine antipsychotic and antiemetic drug, Prochlorperazine. Enriched with eight deuterium atoms (typically on the piperazine ring or propyl chain), it serves as the definitive Internal Standard (IS) for quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide details the chemical structure, physicochemical properties, and critical experimental protocols for utilizing Prochlorperazine-D8 dimaleate in pharmacokinetic (PK) and toxicological workflows. Its primary utility lies in compensating for matrix effects, extraction variability, and ionization suppression in complex biological matrices (plasma, urine).
Chemical Identity & Structure
Prochlorperazine-D8 is chemically equivalent to its non-labeled parent in terms of extraction efficiency and chromatographic retention but is mass-resolved by +8 Daltons (Da).
Comparative Chemical Data
| Feature | Prochlorperazine Dimaleate (Parent) | Prochlorperazine-D8 Dimaleate (IS) |
| CAS Number | 84-02-6 | Varies by labeling position (e.g., 2930627-64-6 for HCl salt base) |
| Formula (Salt) | C₂₀H₂₄ClN₃S · 2(C₄H₄O₄) | C₂₀H₁₆D₈ClN₃S · 2(C₄H₄O₄) |
| Formula (Free Base) | C₂₀H₂₄ClN₃S | C₂₀H₁₆D₈ClN₃S |
| MW (Free Base) | 373.94 g/mol | ~381.99 g/mol |
| MW (Salt) | 606.09 g/mol | ~614.14 g/mol |
| Appearance | White to pale yellow crystalline powder | White to pale yellow solid |
| Solubility | Slight in water; Soluble in MeOH, DMSO | Chemically equivalent to parent |
| pKa | 8.1 (Piperazine nitrogen) | ~8.1 (Isotope effect negligible) |
Structural Deuteration
The most common commercial isotopolog is labeled on the piperazine ring . The eight hydrogen atoms of the piperazine heterocycle are replaced by deuterium.
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Structure: 2-chloro-10-[3-(4-methyl-1-piperazinyl-d8 )propyl]-10H-phenothiazine dimaleate.
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Mass Shift: The [M+H]⁺ precursor ion shifts from m/z 374 (Parent) to m/z 382 (D8).
Physicochemical Properties & Stability[1][2][3]
Solubility Profile
Prochlorperazine dimaleate is a salt form designed for improved stability over the free base.
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Aqueous: Very slightly soluble (due to the lipophilic phenothiazine core).
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Organic: Freely soluble in methanol and DMSO.
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Protocol Tip: Prepare primary stock solutions in Methanol or DMSO at 1 mg/mL. Dilute working standards in 50:50 Methanol:Water.
Stability & Handling (Critical)
Phenothiazines are notoriously light-sensitive and prone to oxidation.
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Photolysis: Exposure to UV or ambient light causes rapid discoloration (turning pink/red) due to the formation of sulfoxides and free radicals.
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Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation to Prochlorperazine sulfoxide.
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Storage: Store solid neat standard at -20°C , protected from light (amber vials). Solutions should be prepared fresh or stored at -80°C.
Bioanalytical Application: LC-MS/MS Methodology
The following protocol outlines the use of Prochlorperazine-D8 as an Internal Standard for quantifying Prochlorperazine in human plasma.
Analytical Workflow Diagram
Figure 1: Standardized bioanalytical workflow for Prochlorperazine quantification using Stable Isotope Dilution.
Sample Preparation (Liquid-Liquid Extraction)
LLE is preferred over Protein Precipitation (PPT) for phenothiazines to minimize matrix effects and improve sensitivity.
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Aliquot: Transfer 200 µL of plasma into a light-protected tube.
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IS Spiking: Add 20 µL of Prochlorperazine-D8 working solution (e.g., 500 ng/mL in MeOH). Vortex for 30s.
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Buffer: Add 100 µL of 0.1 M Sodium Carbonate (pH 9.8) to ensure the analyte is in the non-ionized free base form for organic extraction.
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Extraction: Add 1.5 mL of n-Hexane:Isoamyl alcohol (98:2, v/v) .
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Agitation: Shake/tumble for 10 min; Centrifuge at 4000 rpm for 5 min.
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Reconstitution: Transfer the organic (upper) layer to a fresh tube. Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 200 µL Mobile Phase.
LC-MS/MS Conditions
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Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Flow Rate: 0.4 mL/min.
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Ionization: ESI Positive Mode.
MRM Transitions:
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
|---|---|---|---|
| Prochlorperazine | 374.2 [M+H]⁺ | 329.2 | ~25 |
| Prochlorperazine-D8 | 382.2 [M+H]⁺ | 337.2* | ~25 |
*Note: The Product Ion for D8 depends on the specific labeling site. If the fragment ion (m/z 329) retains the deuterated piperazine ring, the D8 fragment will be 329 + 8 = 337. Always verify transitions with a product ion scan.
Scientific Rationale & Causality
Why D8 and not D3?
In mass spectrometry, "cross-talk" or isotopic contribution can occur if the mass difference between the analyte and IS is too small.
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Isotopic Overlap: Natural isotopes (C13, S34) of the parent drug create a signal at M+1, M+2, etc. A D3 label (M+3) might suffer interference from the M+3 isotope of a high-concentration parent sample.
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D8 Advantage: A mass shift of +8 Da places the IS signal far beyond the natural isotopic envelope of the parent drug, ensuring zero cross-talk and high quantitative accuracy.
Why Dimaleate Salt?
The dimaleate salt is chosen for synthesis and standards because the free base of prochlorperazine is an oil or low-melting solid that is difficult to weigh accurately and oxidizes rapidly. The maleic acid counter-ion crystallizes the compound, improving weighing precision and shelf-life stability .
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4917, Prochlorperazine. PubChem. Available at: [Link]
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U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Available at: [Link]
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Shimadzu. LC/MS/MS Method for Pesticides and Pharmaceuticals (General MRM Principles). Shimadzu.com. Available at: [Link]
